Methyl 2-iso-pentoxyphenyl sulfide
Overview
Description
Methyl 2-iso-pentoxyphenyl sulfide is an organic compound characterized by the presence of a sulfide group attached to a phenyl ring, which is further substituted with a methyl group and an iso-pentoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-iso-pentoxyphenyl sulfide typically involves the reaction of 2-iso-pentoxyphenyl thiol with methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the methyl iodide, resulting in the formation of the sulfide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced back to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 2-iso-pentoxyphenyl thiol.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 2-iso-pentoxyphenyl sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used as a probe to study the interactions of sulfides with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-iso-pentoxyphenyl sulfide exerts its effects involves the interaction of the sulfide group with various molecular targets. The sulfide group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Methyl phenyl sulfide: Lacks the iso-pentoxy group, resulting in different chemical properties and reactivity.
Methyl 4-methoxyphenyl sulfide: Contains a methoxy group instead of an iso-pentoxy group, leading to variations in its chemical behavior.
Ethyl 2-iso-pentoxyphenyl sulfide: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and applications.
Uniqueness: Methyl 2-iso-pentoxyphenyl sulfide is unique due to the presence of the iso-pentoxy group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-methylbutoxy)-2-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-10(2)8-9-13-11-6-4-5-7-12(11)14-3/h4-7,10H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJBXRPVPWQORU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262955 | |
Record name | Benzene, 1-(3-methylbutoxy)-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443310-63-1 | |
Record name | Benzene, 1-(3-methylbutoxy)-2-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443310-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(3-methylbutoxy)-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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